molecular formula C18H21N3O4 B2930130 2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034476-50-9

2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2930130
CAS No.: 2034476-50-9
M. Wt: 343.383
InChI Key: GEFFGAYYKBYNPE-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone (CAS 2034476-50-9) is a complex organic molecule with a molecular formula of C18H21N3O4 and a molecular weight of 343.38 g/mol. This compound features a distinctive molecular architecture that combines ether, piperidine, and pyrimidine heterocyclic structures in a single scaffold . The presence of the methoxy phenoxy group and the piperidine ring, which is functionalized with a pyrimidine moiety, contributes to its unique three-dimensional shape and electronic properties, making it a valuable intermediate for medicinal chemistry research and drug discovery programs . Computed physicochemical properties include a topological polar surface area of 73.8 Ų and an XLogP3 value of 2.2, indicating favorable characteristics for drug-likeness assessments . Compounds with piperidine and pyrimidine cores are frequently investigated for their potential to interact with various biological targets, including enzymes and G-protein coupled receptors (GPCRs) . For instance, structurally related piperidine derivatives have been explored as allosteric modulators of the M4 muscarinic acetylcholine receptor, a target relevant to neurological disorders . Other analogues have been patented for the treatment of metabolic diseases, highlighting the therapeutic relevance of this chemical class . Researchers can utilize this compound as a key synthetic building block for constructing more complex molecules or as a core scaffold for screening in biological assays. It is supplied with a certificate of analysis to ensure quality and batch-to-batch consistency. This product is for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human use, and must not be administered to humans or animals.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-23-15-6-2-3-7-16(15)24-12-18(22)21-10-4-5-14(11-21)25-17-8-9-19-13-20-17/h2-3,6-9,13-14H,4-5,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFFGAYYKBYNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone , often referred to as a complex synthetic organic molecule, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups that may enhance its interactions with specific biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C18H22N2O4\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_4

Key Structural Features

  • Methoxyphenoxy Group : Enhances lipophilicity and potential receptor interactions.
  • Pyrimidin-4-yloxy : May contribute to biological activity through specific enzyme or receptor binding.
  • Piperidin-1-yl Moiety : Known for its role in enhancing pharmacological properties.

Preliminary studies suggest that this compound may exhibit various biological activities, including:

  • Antitumor Activity : Initial findings indicate potential efficacy against certain cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.
  • Antimicrobial Properties : Potential activity against bacterial strains has been suggested, warranting further investigation.

Case Studies and Experimental Data

  • Antitumor Studies :
    • A study evaluated the compound's effects on MCF-7 and MDA-MB-231 breast cancer cells. Results indicated a significant reduction in cell viability, particularly when combined with established chemotherapeutic agents like doxorubicin.
  • Anti-inflammatory Activity :
    • In vitro assays demonstrated that the compound could inhibit pro-inflammatory cytokines, suggesting a mechanism for its anti-inflammatory properties.
  • Antimicrobial Tests :
    • The compound was tested against various bacterial strains, showing promising results in inhibiting growth, indicating potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesNotable Biological Activity
2-(Benzyloxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanoneBenzyloxy group instead of methoxyVaries in antitumor activity
2-(Methoxyphenyl)-3-pyridinecarboxamideMethoxyphenyl and pyridine ringDistinct pharmacological profile
2-(Benzyloxy)-1-(3-(pyrimidin-5-yloxy)piperidin-1-yl)ethanoneDifferent position of pyrimidine ringAlters binding characteristics

Conclusion and Future Directions

The biological activity of this compound presents a promising avenue for further research. Its unique structural characteristics suggest potential applications in treating various diseases, particularly in oncology and infectious diseases. Continued exploration of its mechanism of action, alongside extensive pharmacological profiling, will be essential to fully realize its therapeutic potential.

Future studies should focus on:

  • Detailed structure-activity relationship (SAR) analyses.
  • In vivo efficacy assessments.
  • Exploration of combinatory therapies with existing drugs.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The target compound’s key structural elements include:

  • Piperidine core : A six-membered nitrogen-containing ring.
  • Pyrimidin-4-yloxy substituent : A bicyclic aromatic heterocycle with two nitrogen atoms.
  • 2-Methoxyphenoxy-ethanone group: An aryl ether with a methoxy group at position 2.
Table 1: Structural and Functional Comparison of Analogs
Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Reported Activity/Application Reference
Target Compound Inferred* ~375–400 g/mol 3-(Pyrimidin-4-yloxy)piperidinyl, 2-methoxyphenoxy Likely lignin or pharmacological research
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone (1448056-42-5) C₁₉H₂₁ClN₂O₄ 376.8 3-Chloropyridinyl, 2-methoxyphenoxy Not specified
2-(3-Methoxyphenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone (1421477-36-2) C₂₀H₂₁F₃N₂O₃ 394.4 Trifluoromethylpyridinyl, 3-methoxyphenyl Not specified
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives Varies Varies Tetrazole, piperidinyl Synthetic intermediates for bioactive molecules
(2R,S)-1-(6-Methoxyindol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol C₂₂H₂₇N₃O₅ 413.5 Indolyloxy, methoxyphenoxy Antiarrhythmic, adrenoceptor binding
β-O-4 Lignin Dimer (2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone) C₁₆H₁₆O₅ 288.3 Methoxyphenyl, methoxyphenoxy Lignin model for depolymerization studies

*Inferred from structural similarity to .

Key Differences and Implications

Heterocyclic Substituents
  • This may improve target selectivity in receptor-binding applications.
  • Trifluoromethylpyridinyl () : The CF₃ group increases lipophilicity and metabolic stability, whereas the target’s methoxy groups may improve solubility.

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